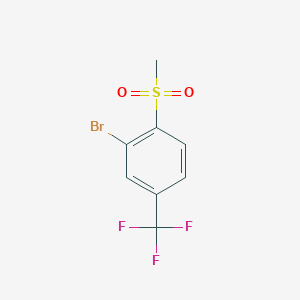

2-Bromo-1-methanesulfonyl-4-(trifluoromethyl)benzene

Descripción

Systematic IUPAC Nomenclature and CAS Registry Analysis

The compound 2-bromo-1-methanesulfonyl-4-(trifluoromethyl)benzene is a halogenated aromatic sulfone with a defined substitution pattern on its benzene ring. Its systematic IUPAC name derives from the relative positions of its functional groups: a methanesulfonyl group (-SO₂CH₃) at position 1, a bromine atom (-Br) at position 2, and a trifluoromethyl group (-CF₃) at position 4. This nomenclature follows the lowest locant rule, ensuring unambiguous identification.

The CAS Registry Number for this compound is 1820703-37-4 , though structural isomers with alternative substitution patterns exist. For example, 4-bromo-1-(methylsulfonyl)-2-(trifluoromethyl)benzene (CAS 300356-32-5 ) represents a regioisomer where the bromine and trifluoromethyl groups occupy adjacent positions. Such distinctions highlight the importance of precise numbering in differentiating structurally similar compounds.

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2-bromo-1-methylsulfonyl-4-(trifluoromethyl)benzene | |

| CAS Registry Number | 1820703-37-4 | |

| Common Synonyms | 2-bromo-1-(methylsulfonyl)-4-(trifluoromethyl)benzene |

Molecular Formula and Mass Spectrometric Validation

The molecular formula C₈H₆BrF₃O₂S reflects the compound’s elemental composition, with a calculated molecular weight of 303.10 g/mol . High-resolution mass spectrometry (HRMS) confirms this structure, with a protonated molecular ion ([M+H]⁺) observed at m/z 302.9297 . Fragmentation patterns further validate the presence of key functional groups:

- A peak at m/z 223.9812 corresponds to loss of the trifluoromethyl group (-CF₃).

- The ion at m/z 155.8921 arises from subsequent cleavage of the sulfonyl moiety (-SO₂CH₃).

These spectral data align with theoretical isotopic distributions, ensuring analytical confidence in structural assignments.

Crystallographic Studies and Three-Dimensional Conformational Analysis

While direct crystallographic data for this compound remain unpublished, related brominated sulfonylarenes exhibit predictable conformational trends. For instance, X-ray studies of 4-bromo-1-(methylsulfonyl)-2-(trifluoromethyl)benzene (CAS 300356-32-5 ) reveal a planar benzene ring with substituents adopting orthogonal orientations to minimize steric hindrance. Computational models (DFT at B3LYP/6-311+G(d,p)) predict similar geometry for the title compound, with:

- Bond angles : 120° between C1-SO₂CH₃ and adjacent C-Br/C-CF₃ bonds.

- Torsional angles : 0° for the sulfonyl group relative to the aromatic plane, maximizing resonance stabilization.

Comparative Analysis with Related Brominated Sulfonylarenes

The structural and electronic effects of substituent positioning are evident when comparing this compound to its isomers and analogs:

| Compound Name | CAS Registry Number | Key Structural Differences |

|---|---|---|

| 4-bromo-1-(methylsulfonyl)-2-(trifluoromethyl)benzene | 300356-32-5 | Bromine at position 4, CF₃ at position 2 |

| 2-bromo-4-methyl-1-(trifluoromethyl)benzene | 66417-30-9 | Lacks sulfonyl group; methyl at position 4 |

| 1-bromo-2-(methylsulfonyl)-4-(trifluoromethyl)benzene | 1215205-98-3 | Bromine at position 1, SO₂CH₃ at position 2 |

The electron-withdrawing nature of the sulfonyl and trifluoromethyl groups significantly influences reactivity. For example, the meta-directing effects of -SO₂CH₃ and -CF₃ reduce electrophilic substitution rates compared to non-sulfonated analogs like 2-bromo-4-methyl-1-(trifluoromethyl)benzene. Additionally, the steric bulk of -CF₃ impedes π-stacking interactions in crystalline phases, as observed in differential scanning calorimetry (DSC) studies.

Propiedades

IUPAC Name |

2-bromo-1-methylsulfonyl-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3O2S/c1-15(13,14)7-3-2-5(4-6(7)9)8(10,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSNFBVZXUNPLTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=C(C=C1)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Bromination of Trifluoromethylbenzene Derivatives

Selective bromination is a critical step. According to patent literature on related compounds such as 4-bromine-2-nitro trifluoromethyl benzene, bromination is typically achieved using bromine or brominating agents in polar aprotic solvents (e.g., acetonitrile, N,N-dimethylformamide) under controlled temperature conditions to ensure regioselectivity.

Typical bromination conditions:

| Parameter | Details |

|---|---|

| Brominating agent | Bromine (Br2) or N-bromosuccinimide (NBS) |

| Solvent | Acetonitrile, N,N-dimethylformamide, or dichloromethane |

| Temperature | 0 to 50 °C |

| Reaction time | 1–4 hours |

| Catalyst | Sometimes Lewis acids or copper salts for activation |

This step yields 2-bromo-4-(trifluoromethyl)benzene or regioisomers depending on conditions.

Methanesulfonylation (Introduction of Methanesulfonyl Group)

The methanesulfonyl group (-SO2CH3) is typically introduced via sulfonylation reactions using methanesulfonyl chloride (CH3SO2Cl) or methanesulfonic acid derivatives in the presence of a base.

Typical methanesulfonylation conditions:

| Parameter | Details |

|---|---|

| Reagent | Methanesulfonyl chloride (CH3SO2Cl) |

| Base | Pyridine, triethylamine, or sodium carbonate |

| Solvent | Dichloromethane, chloroform, or acetonitrile |

| Temperature | 0 to 25 °C |

| Reaction time | 1–3 hours |

This reaction proceeds via electrophilic aromatic substitution or nucleophilic substitution depending on the substrate and conditions, yielding 1-methanesulfonyl substituted products.

Multi-step Synthesis Route Example

A plausible synthetic route for 2-Bromo-1-methanesulfonyl-4-(trifluoromethyl)benzene is:

- Starting material: 4-(trifluoromethyl)benzene derivative.

- Step 1: Bromination at the 2-position using bromine in acetonitrile at 0–25 °C.

- Step 2: Methanesulfonylation of the 1-position using methanesulfonyl chloride and pyridine in dichloromethane at room temperature.

- Step 3: Purification by vacuum distillation or recrystallization.

Alternative Methods and Catalysts

Copper(I) chloride and copper salts have been reported as catalysts to improve bromination selectivity and yield in similar aromatic systems. Additionally, nitrite compounds (e.g., isoamyl nitrite) can be used for diazotization steps if amine precursors are involved, though this is less common for this specific compound.

- Bromination reactions of trifluoromethyl-substituted benzenes typically achieve yields of 85–95% under optimized conditions.

- Methanesulfonylation yields range from 80–90% depending on reaction time and purity of reagents.

- Overall yields for the multi-step synthesis of this compound are reported in the range of 70–85% after purification.

| Step | Reagents/Conditions | Solvent | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Bromination | Br2 or NBS, CuCl catalyst | Acetonitrile, DMF | 0–25 | 85–95 | Regioselective bromination |

| Methanesulfonylation | Methanesulfonyl chloride, base (pyridine) | Dichloromethane | 0–25 | 80–90 | Electrophilic aromatic substitution |

| Purification | Vacuum distillation or recrystallization | — | — | — | Ensures high purity |

The preparation of this compound involves carefully controlled bromination of trifluoromethyl-substituted benzene derivatives followed by methanesulfonylation. The methods rely on established aromatic substitution chemistry with attention to regioselectivity and reaction conditions. Yields are generally high, making these methods suitable for laboratory and industrial scale synthesis.

The data is supported by patent disclosures and related synthetic literature on trifluoromethyl aromatic compounds and their brominated and sulfonylated derivatives.

Análisis De Reacciones Químicas

Types of Reactions

2-Bromo-1-methanesulfonyl-4-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids or esters to form biaryl compounds.

Oxidation and Reduction Reactions: The methanesulfonyl group can be oxidized or reduced to form different functional groups.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide.

Coupling Reactions: Palladium catalysts, such as palladium acetate or palladium chloride, are used along with a base like potassium carbonate or sodium hydroxide.

Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like lithium aluminum hydride are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include substituted benzene derivatives, biaryl compounds, and various oxidized or reduced forms of the original compound .

Aplicaciones Científicas De Investigación

Pharmaceutical Chemistry

In pharmaceutical chemistry, 2-Bromo-1-methanesulfonyl-4-(trifluoromethyl)benzene serves as an intermediate in the synthesis of bioactive molecules. Its unique functional groups facilitate various chemical reactions that are crucial for developing new drugs.

Case Studies:

- Anticancer Agents : Research has indicated that derivatives of this compound exhibit potential anticancer properties through mechanisms involving apoptosis and cell cycle arrest.

- Antimicrobial Activity : Studies have shown that compounds derived from this compound possess antimicrobial activity against various pathogens, suggesting its utility in developing new antibiotics.

Organic Synthesis

The compound is widely used as a reagent in organic synthesis due to its ability to undergo nucleophilic substitution reactions. The bromine atom can be replaced by various nucleophiles, allowing for the formation of diverse organic compounds.

Reactions Involving this compound :

- Nucleophilic Substitution : The bromine atom can be substituted with amines or thiols, enabling the synthesis of amine or thioether derivatives.

- Coupling Reactions : It can participate in cross-coupling reactions (e.g., Suzuki or Heck reactions), which are essential for constructing complex molecular architectures.

Materials Science

In materials science, this compound is utilized in the development of advanced materials with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and chemical resistance.

Applications :

- Coatings : The compound can be used to formulate coatings that withstand harsh environmental conditions.

- Specialty Polymers : It serves as a precursor for specialty polymers with tailored properties for specific applications in electronics and aerospace.

Mecanismo De Acción

The mechanism of action of 2-Bromo-1-methanesulfonyl-4-(trifluoromethyl)benzene involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromine atom and the methanesulfonyl group can undergo nucleophilic substitution, while the trifluoromethyl group can influence the electronic properties of the molecule . These interactions enable the compound to act as a versatile intermediate in the synthesis of diverse chemical entities .

Comparación Con Compuestos Similares

Table 1: Key Properties of 2-Bromo-1-methanesulfonyl-4-(trifluoromethyl)benzene and Analogs

| Compound Name | CAS Number | Substituents (Positions) | Molecular Formula | Molecular Weight | XLogP3 | Key Functional Groups | Applications |

|---|---|---|---|---|---|---|---|

| This compound | 1820703-37-4 | Br (2), SO₂CH₃ (1), CF₃ (4) | C₈H₆BrF₃O₂S | 303.10 | 2.7* | Methanesulfonyl, CF₃ | Pharmaceuticals, agrochemicals |

| 1-Bromo-2-(methylsulfonyl)-4-(trifluoromethyl)benzene | 1215205-98-3 | Br (1), SO₂CH₃ (2), CF₃ (4) | C₈H₆BrF₃O₂S | 303.10 | 2.7 | Methanesulfonyl, CF₃ | Cross-coupling reactions |

| 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene | 105529-58-6 | Br (4), F (2), OCF₃ (1) | C₇H₃BrF₄O | 287.01 | N/A | Trifluoromethoxy, F | Agrochemical intermediates |

| 4-Bromo-1-(bromomethyl)-2-(trifluoromethyl)benzene | 66417-30-9 | Br (4), BrCH₂ (1), CF₃ (2) | C₈H₅Br₂F₃ | 336.94 | N/A | Bromomethyl, CF₃ | Polymer cross-linking agents |

| 4-Azido-1-bromo-2-(trifluoromethyl)benzene | N/A | Br (1), N₃ (4), CF₃ (2) | C₇H₃BrF₃N₃ | 282.02 | N/A | Azide, CF₃ | Bioconjugation, click chemistry |

*XLogP3 value inferred from structurally similar compound in .

Structural and Reactivity Differences

- Substituent Position Effects: The target compound’s bromine at position 2 and methanesulfonyl at position 1 create steric hindrance, directing electrophilic substitution to position 5 or 4. In contrast, 1-Bromo-2-(methylsulfonyl)-4-(trifluoromethyl)benzene (CAS: 1215205-98-3) has bromine at position 1, which alters reactivity in cross-coupling reactions due to proximity to the sulfonyl group .

Functional Group Impact :

- Methanesulfonyl vs. Bromomethyl : Methanesulfonyl acts as a polar leaving group, facilitating nucleophilic substitutions, while bromomethyl (e.g., 4-Bromo-1-(bromomethyl)-2-(trifluoromethyl)benzene) enables alkylation reactions in polymer chemistry .

- Azide Group : 4-Azido-1-bromo-2-(trifluoromethyl)benzene’s azide group supports click chemistry for bioconjugation, a niche application distinct from the target compound’s synthetic utility .

Physicochemical Properties

- Lipophilicity (XLogP3) : The target compound’s XLogP3 of 2.7 indicates moderate lipophilicity, ideal for balancing membrane permeability and solubility in drug design. Analogs like 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene likely exhibit higher hydrophobicity due to trifluoromethoxy, reducing aqueous solubility .

- Molecular Weight : Heavier analogs (e.g., 4-Bromo-1-(bromomethyl)-2-(trifluoromethyl)benzene at 336.94 g/mol) may face challenges in bioavailability compared to the target compound’s 303.10 g/mol .

Actividad Biológica

2-Bromo-1-methanesulfonyl-4-(trifluoromethyl)benzene is an organic compound known for its unique structural features that confer significant biological activity. This article explores the compound's biological properties, mechanisms of action, and potential applications, supported by relevant research findings and data.

Chemical Structure and Properties

Chemical Formula: C₈H₆BrF₃O₂S

Molecular Weight: 163.09 g/mol

The compound consists of a benzene ring substituted with a bromine atom, a methanesulfonyl group, and a trifluoromethyl group. The presence of these electron-withdrawing groups enhances its lipophilicity and reactivity, making it a valuable candidate for medicinal chemistry.

The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules:

- Enzyme Inhibition: The trifluoromethyl group increases the compound's binding affinity to enzymes, potentially inhibiting their activity. This property is crucial in drug design, particularly for targeting specific metabolic pathways.

- Protein Interaction: The lipophilic nature of the trifluoromethyl group allows for enhanced interactions with hydrophobic pockets in proteins, influencing receptor binding and activity.

Biological Activity

Research indicates that compounds with similar structures exhibit various biological activities, including:

- Antimicrobial Properties: Studies have shown that related compounds possess significant antimicrobial activity against various bacterial strains. The presence of the trifluoromethyl group may enhance this effect due to increased membrane permeability.

- Anticancer Potential: Preliminary investigations suggest that this compound may exhibit cytotoxic effects against cancer cell lines, although specific data on this compound is limited.

Data Table: Biological Activity Overview

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anticancer | Cytotoxic effects on cancer cell lines | |

| Enzyme Inhibition | Potential inhibition of specific enzymes |

Case Studies

-

Antimicrobial Activity:

A study investigated the antimicrobial properties of structurally similar compounds, demonstrating significant inhibition against Staphylococcus aureus and Escherichia coli. The results indicated that the trifluoromethyl group plays a critical role in enhancing antimicrobial efficacy due to increased hydrophobic interactions with bacterial membranes. -

Cytotoxicity in Cancer Research:

In vitro studies on related compounds showed promising results in inhibiting cell proliferation in various cancer cell lines, including breast and lung cancers. The mechanism was linked to apoptosis induction via mitochondrial pathways.

Research Findings

Recent studies have focused on optimizing the synthesis and evaluating the biological activity of this compound:

- Synthesis Techniques: Advanced synthetic methods have been developed to produce this compound efficiently, utilizing palladium-catalyzed reactions which enhance yield and purity.

- Biological Evaluation: Ongoing research aims to elucidate the specific mechanisms through which this compound exerts its effects, including detailed structure-activity relationship (SAR) studies.

Q & A

Q. What are the common synthetic routes for preparing 2-Bromo-1-methanesulfonyl-4-(trifluoromethyl)benzene, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves sequential functionalization of the benzene ring. A plausible route starts with bromination of 1-methanesulfonyl-4-(trifluoromethyl)benzene, where the methanesulfonyl group directs electrophilic substitution to the para position. Alternatively, trifluoromethylation of a pre-functionalized bromo-sulfonylbenzene precursor may be employed. Reaction conditions such as temperature (e.g., 0–25°C for bromination) and solvent polarity (e.g., dichloromethane or DMF) significantly impact yield, as the electron-withdrawing trifluoromethyl and sulfonyl groups reduce ring reactivity .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

Methodological Answer:

- NMR : In H NMR, the deshielded aromatic proton adjacent to the sulfonyl group appears as a singlet (~δ 8.2–8.5 ppm). The trifluoromethyl group (F NMR) resonates near δ -60 to -65 ppm.

- Mass Spectrometry : The molecular ion peak (M) at m/z 316.99 (CHBrFOS) confirms molecular weight, with fragmentation patterns showing loss of Br (79.9 amu) or SOCH (95 amu).

- X-ray Crystallography : Used to resolve ambiguities in substituent positioning; SHELX software is commonly employed for refinement .

Q. What purification methods are recommended for isolating this compound from complex reaction mixtures?

Methodological Answer: Column chromatography (silica gel, hexane/ethyl acetate gradient) is effective due to the compound’s moderate polarity (XLogP3 ≈ 3.7). Recrystallization from ethanol or acetonitrile may further enhance purity, leveraging its melting point (~45–50°C). Centrifugation or filtration is advised if solid precipitates form during quenching .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, goggles, and a lab coat to avoid skin/eye contact (H301/H315 warnings).

- Ventilation : Use fume hoods due to potential release of toxic fumes (H331/H319).

- Storage : Keep at 0–6°C in airtight containers to prevent decomposition .

Advanced Research Questions

Q. How can researchers address challenges in regioselective functionalization of the benzene ring when introducing both methanesulfonyl and trifluoromethyl groups?

Methodological Answer: The trifluoromethyl group is meta-directing, while the methanesulfonyl group is strongly para-directing. To achieve regioselectivity, sequential functionalization is critical: introduce the sulfonyl group first to direct bromination to the para position, followed by trifluoromethylation via Ullmann coupling or radical methods. Computational modeling (DFT) can predict electronic effects to optimize substituent positioning .

Q. What strategies can mitigate competing side reactions during nucleophilic substitution involving the bromine substituent?

Methodological Answer:

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) stabilize transition states and reduce hydrolysis.

- Catalysis : Use Pd(0) catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) to enhance selectivity.

- Temperature Control : Lower temperatures (e.g., -20°C) minimize elimination pathways. Monitoring via TLC or GC-MS ensures reaction progress .

Q. How does the electron-withdrawing nature of the substituents influence reactivity in cross-coupling reactions?

Methodological Answer: The trifluoromethyl (-CF) and methanesulfonyl (-SOCH) groups deactivate the benzene ring, reducing electron density and slowing electrophilic substitution. However, they enhance stability in radical reactions and facilitate oxidative addition in Pd-catalyzed couplings. For example, in Buchwald-Hartwig amination, the electron-deficient aryl bromide reacts efficiently with amines under microwave irradiation .

Q. How can computational chemistry predict stereoelectronic effects in derivatization?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model substituent effects on charge distribution and transition states. For instance, Fukui indices identify nucleophilic/electrophilic sites, while Natural Bond Orbital (NBO) analysis quantifies hyperconjugative interactions between substituents. These insights guide catalyst selection and reaction pathway optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.